molecular formula C15H20BN3O4 B14746674 Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 890839-35-7

Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B14746674
CAS No.: 890839-35-7
M. Wt: 317.15 g/mol
InChI Key: PAICQAHWEOYKNJ-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a bifunctional organoboron compound featuring a benzoate ester backbone with two critical substituents:

  • Azidomethyl group at the 2-position, enabling click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition).
  • Pinacol boronate ester at the 4-position, a versatile handle for Suzuki-Miyaura cross-coupling reactions .

This compound is structurally tailored for applications in medicinal chemistry, polymer synthesis, and bioconjugation due to its dual reactivity. Its molecular formula is C₁₆H₂₁BN₃O₄, with a molecular weight of 339.17 g/mol, distinguishing it from simpler analogs through the azide functional group.

Properties

CAS No.

890839-35-7

Molecular Formula

C15H20BN3O4

Molecular Weight

317.15 g/mol

IUPAC Name

methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BN3O4/c1-14(2)15(3,4)23-16(22-14)11-6-7-12(13(20)21-5)10(8-11)9-18-19-17/h6-8H,9H2,1-5H3

InChI Key

PAICQAHWEOYKNJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves multiple steps:

    Formation of the Boronate Ester: The initial step often involves the reaction of 4-bromo-2-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

    Azidation: The next step involves the conversion of the methyl group to an azidomethyl group. This can be achieved by first converting the methyl group to a bromomethyl group using N-bromosuccinimide (NBS), followed by substitution with sodium azide (NaN3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azide group can undergo substitution reactions, particularly in the presence of nucleophiles.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Oxidation and Reduction: The boronate ester can be oxidized to a boronic acid or reduced to a borane.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) for azidation.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Oxidation: Hydrogen peroxide (H2O2) for oxidation of boronate ester.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Boronic Acids: Formed from oxidation of boronate ester.

Scientific Research Applications

Methyl 2-(azidomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of bioactive molecules and drug candidates.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Material Science: Utilized in the development of new materials with unique properties.

    Bioconjugation: The azide group allows for click chemistry applications in bioconjugation and labeling of biomolecules.

Mechanism of Action

The mechanism of action of this compound largely depends on the specific reactions it undergoes:

    Azide Group: The azide group can participate in cycloaddition reactions, forming stable triazole rings which are important in medicinal chemistry for their bioactivity.

    Boronate Ester: The boronate ester can interact with diols and other nucleophiles, making it useful in sensor applications and as a reagent in organic synthesis.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent at 2-Position Substituent at 4-Position Molecular Formula Key Applications/Reactivity
Methyl 2-(azidomethyl)-4-(pinacol boronate)benzoate (Target) Azidomethyl (-CH₂N₃) Pinacol boronate C₁₆H₂₁BN₃O₄ Bioconjugation, drug delivery
Methyl 2-methyl-4-(pinacol boronate)benzoate Methyl (-CH₃) Pinacol boronate C₁₅H₂₁BO₄ Suzuki coupling intermediates
Methyl 2-amino-4-(pinacol boronate)benzoate Amino (-NH₂) Pinacol boronate C₁₄H₂₀BNO₄ Fluorescent probes, pH-sensitive reactions
Methyl 4-(pinacol boronate)-2-(bromomethyl)benzoate Bromomethyl (-CH₂Br) Pinacol boronate C₁₅H₂₀BBrO₄ Precursor for nucleophilic substitutions

Key Observations :

  • The azidomethyl group in the target compound enhances reactivity in bioorthogonal chemistry compared to inert methyl or bromomethyl groups .
  • The amino analog () exhibits pH-dependent solubility (pKa ≈ 2.13) due to its basic NH₂ group, whereas the azide derivative is more stable in aqueous environments.

Reactivity in Cross-Coupling Reactions

Table 2: Suzuki-Miyaura Coupling Efficiency
Compound Name Reaction Partner (Aryl Halide) Yield (%) Conditions (Catalyst, Solvent) Reference
Methyl 2-(azidomethyl)-4-(pinacol boronate)benzoate 4-Bromotoluene 82 Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Methyl 2-methyl-4-(pinacol boronate)benzoate 4-Iodoanisole 75 Pd(OAc)₂, SPhos, THF/H₂O
Methyl 4-(pinacol boronate)-2-(bromomethyl)benzoate Phenylboronic acid 68 PdCl₂(dppf), Na₂CO₃, DME

Key Observations :

  • Steric hindrance from bulkier substituents (e.g., bromomethyl) reduces coupling yields by ~14% compared to the azide derivative .

Key Observations :

  • The azide-functionalized compound is uniquely suited for tumor-targeted therapies due to its dual responsiveness to click chemistry and reactive oxygen species (ROS) .
  • Amino and bromomethyl analogs lack the bioorthogonal reactivity required for precision targeting.
Table 4: Stability and Hazard Comparison
Compound Name Thermal Stability (°C) Shock Sensitivity Hazard Class
Methyl 2-(azidomethyl)-4-(pinacol boronate)benzoate Decomposes at 150 Moderate Explosive (azide group)
Methyl 2-methyl-4-(pinacol boronate)benzoate Stable up to 200 Low Non-hazardous
Methyl 4-(pinacol boronate)-2-(bromomethyl)benzoate Stable up to 180 Low Corrosive (bromide)

Key Observations :

  • The azide group introduces moderate explosion risk , necessitating cautious handling and storage at low temperatures .
  • Methyl and bromomethyl analogs are safer for routine synthetic workflows.

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